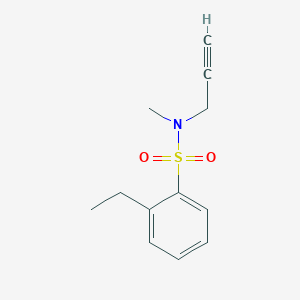![molecular formula C13H10F3N3O3S B7678241 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7678241.png)
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile, also known as TFB, is a chemical compound that has been widely used in scientific research for various purposes. It is a highly potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various physiological and pathological processes.
Mechanism of Action
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile inhibits the activity of PIM1 by binding to a specific pocket in the enzyme, which prevents it from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are regulated by PIM1, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit their migration and invasion. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile in lab experiments is its high potency and selectivity for PIM1. This allows researchers to specifically target this kinase without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile and its applications. One area of interest is the development of more potent and selective inhibitors of PIM1, which may have improved therapeutic potential for cancer treatment. Additionally, further studies are needed to elucidate the role of PIM1 in other physiological and pathological processes, such as inflammation and immune function. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring should be explored.
Synthesis Methods
The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 4-(trifluoromethyl)benzonitrile in the presence of a base to yield this compound.
Scientific Research Applications
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile has been used in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is known to play a role in cancer cell proliferation and survival. This compound has been used to study the role of PIM1 in various cancer types, including leukemia, lymphoma, and prostate cancer.
Properties
IUPAC Name |
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S/c1-2-12-18-11(19-22-12)7-23(20,21)9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJNZEGSGXUICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CS(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678167.png)

![1-[(2S)-1-hydroxybutan-2-yl]-3-(4-methyl-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B7678171.png)
![2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)
![4-bromo-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7678189.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7678195.png)

![1-Methyl-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678202.png)


![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
